3-Ethoxy-2-hydroxy-beta-nitrostyrene

Description

Chemical Identity and Nomenclature

The compound 3-Ethoxy-2-hydroxy-beta-nitrostyrene is officially cataloged under the Chemical Abstracts Service number 206559-62-8, establishing its unique chemical identity in scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as 2-ethoxy-6-(2-nitroethenyl)phenol, which precisely describes the positioning of functional groups on the aromatic ring structure. Alternative nomenclature includes the descriptor 2-ethoxy-6-[(E)-2-nitroethenyl]phenol, indicating the geometric configuration of the nitroethenyl double bond. The compound is also referenced in chemical literature as 3-Ethoxy-2-hydroxy-β-nitrostyrene, utilizing the Greek letter beta to denote the position of the nitro group relative to the aromatic ring.

The systematic naming conventions for this compound reflect its complex structure containing multiple functional groups that contribute to its chemical behavior. The ethoxy designation indicates the presence of an ethyl group connected through an oxygen atom to the aromatic ring, while the hydroxy notation signifies a hydroxyl group directly attached to the benzene ring. The beta-nitrostyrene portion of the name indicates that the nitro group is positioned beta to the aromatic system through an ethylenic linkage, following established conventions for this class of organic compounds. The European Community number 674-190-4 provides additional regulatory identification for this chemical substance.

Structural Features and Molecular Architecture

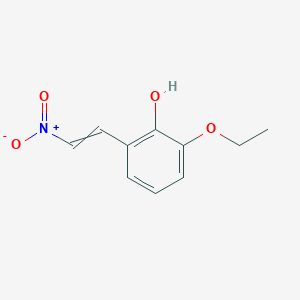

The molecular formula of this compound is C10H11NO4, indicating a composition of ten carbon atoms, eleven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight has been determined to be 209.20 grams per mole through computational analysis, providing essential quantitative data for stoichiometric calculations and analytical procedures. The melting point range of 115-117 degrees Celsius demonstrates the crystalline nature of this compound and provides important thermal characterization data. The compound exhibits specific optical properties and geometric configurations that influence its chemical reactivity and physical properties.

The molecular architecture features a phenolic aromatic ring system with three distinct functional groups positioned at specific locations. The ethoxy group (-OCH2CH3) is positioned at the 2-position of the phenol ring, providing electron-donating characteristics that influence the overall electronic properties of the molecule. The hydroxyl group (-OH) is located at the 6-position relative to the nitroethenyl substitution, creating potential for intramolecular hydrogen bonding interactions that can stabilize certain conformations. The nitroethenyl moiety extends from the aromatic ring through a double bond connection, with the nitro group positioned in the beta configuration relative to the aromatic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H11NO4 | |

| Molecular Weight | 209.20 g/mol | |

| Melting Point | 115-117°C | |

| CAS Number | 206559-62-8 | |

| IUPAC Name | 2-ethoxy-6-(2-nitroethenyl)phenol |

The Simplified Molecular Input Line Entry System representation of this compound is CCOC1=CC=CC(=C1O)C=CN+[O-], which provides a linear notation describing the connectivity and electronic structure. The InChI (International Chemical Identifier) code InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3 offers a standardized method for representing the molecular structure in database systems. The compound exhibits specific stereochemical properties, with the nitroethenyl double bond typically adopting the E-configuration as indicated in several nomenclature variations.

Position within Beta-Nitrostyrene Family of Compounds

This compound belongs to the extensive family of beta-nitrostyrene compounds, which are characterized by the presence of a nitro group positioned beta to an aromatic ring system through an ethylenic linkage. Beta-nitrostyrenes represent an important class of organic compounds with widespread applications in synthetic organic chemistry, serving as versatile intermediates for the preparation of various pharmaceuticals, dyes, and other bioactive molecules. The parent compound beta-nitrostyrene itself has the molecular formula C8H7NO2 and serves as the foundational structure for numerous derivatives containing additional functional groups.

The beta-nitrostyrene family encompasses numerous structurally related compounds with varying substitution patterns on the aromatic ring. Common examples include 4-methoxy-beta-nitrostyrene, 3,4-dimethoxy-beta-nitrostyrene, and trans-4-chloro-beta-nitrostyrene, each possessing distinct electronic and steric properties. The this compound derivative is distinguished by its unique combination of electron-donating ethoxy and hydroxyl substituents, which significantly influence its reactivity patterns compared to simpler beta-nitrostyrene analogs. Research has demonstrated that the presence of both ethoxy and hydroxyl groups creates specific electronic effects that can enhance or modify the compound's participation in various chemical transformations.

Within this chemical family, compounds containing ortho-hydroxyl groups exhibit distinctive reactivity patterns due to the potential for intramolecular hydrogen bonding and chelation effects. Studies have shown that ortho-hydroxy-beta-nitrostyrenes can undergo unusual C-C bond cleavage reactions when treated with primary amines, leading to imine formation through mechanisms not observed with non-hydroxylated analogs. The ethoxy substitution in this compound provides additional steric and electronic modifications that further distinguish this compound within the broader beta-nitrostyrene family. The combination of these functional groups creates a unique molecular environment that influences both the physical properties and chemical behavior of this specific derivative.

Historical Development and Research Timeline

The historical development of beta-nitrostyrene compounds traces back to the late 19th century with the discovery of the Henry reaction by Belgian chemist Louis Henry in 1895. This fundamental carbon-carbon bond formation reaction established the foundation for synthesizing beta-nitro alcohols through the combination of nitroalkanes with aldehydes or ketones in the presence of base catalysts. The Henry reaction, also known as the nitroaldol reaction, provided chemists with a reliable method for constructing the carbon framework that could subsequently be converted to beta-nitrostyrene compounds through dehydration processes. This breakthrough established the synthetic pathway that would later be utilized for preparing numerous beta-nitrostyrene derivatives, including compounds with complex substitution patterns like this compound.

The evolution of beta-nitrostyrene synthesis progressed significantly throughout the 20th century as researchers developed more efficient and practical methods for preparing these compounds. Industrial applications began to emerge as chemists recognized the utility of beta-nitrostyrenes as intermediates for pharmaceutical synthesis, particularly in the preparation of phenethylamine and amphetamine derivatives. Research documented in scientific literature, including works by Alexander Shulgin, demonstrated the importance of substituted nitrostyrenes as final precursors that could be reduced with lithium aluminum hydride to produce amine products. These developments established beta-nitrostyrenes as crucial synthetic intermediates with broad applications in medicinal chemistry and industrial processes.

Contemporary research on beta-nitrostyrene compounds has expanded to include detailed mechanistic studies and the development of novel synthetic methodologies. Recent investigations have focused on understanding the unusual reactivity patterns exhibited by ortho-hydroxy-beta-nitrostyrenes, including their propensity for C-C bond cleavage under specific reaction conditions. Modern analytical techniques have enabled researchers to characterize these compounds with unprecedented precision, providing detailed structural and electronic information that guides the design of new synthetic strategies. Current research directions include the exploration of beta-nitrostyrenes as potential anti-leishmanial agents, demonstrating the continued relevance of this compound class in contemporary pharmaceutical research.

| Research Milestone | Year | Significance |

|---|---|---|

| Henry Reaction Discovery | 1895 | Foundation for beta-nitrostyrene synthesis |

| Industrial Applications | Mid-20th Century | Recognition as pharmaceutical intermediates |

| Mechanistic Studies | Late 20th Century | Understanding of reaction pathways |

| Anti-parasitic Research | 2016 | Investigation of biological activity |

| Unusual Reactivity Studies | 2022 | Discovery of ortho-hydroxy effects |

Properties

IUPAC Name |

2-ethoxy-6-(2-nitroethenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDHELOQZJRCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374472 | |

| Record name | 2-ethoxy-6-(2-nitroethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-62-8 | |

| Record name | 2-ethoxy-6-(2-nitroethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to 3-ethoxy-2-hydroxy-beta-nitrostyrene involves a Knoevenagel-type condensation between a suitably substituted benzaldehyde (bearing ethoxy and hydroxy groups) and nitromethane. This reaction is catalyzed by a primary amine in an acetic acid solvent system.

-

- Benzaldehyde derivative: 3-ethoxy-2-hydroxybenzaldehyde (or similar)

- Nitromethane

- Primary amine catalyst (e.g., benzylamine or 2-aminoethanol)

- Solvent: Acetic acid

Reaction type: Condensation (Knoevenagel condensation) producing β-nitrostyrene derivatives.

Reaction Conditions and Parameters

Based on detailed patent disclosures (US8067647B2, EP2174927A1, US20100130795A1), the following conditions are optimal for high-yield and safe industrial synthesis:

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Solvent | Acetic acid | 4 to 8 times by weight relative to benzaldehyde derivative; 5-6 times preferred for stirring and efficiency |

| Primary amine catalyst | Benzylamine or 2-aminoethanol | 0.5 to 1.0 molar equivalents relative to benzaldehyde |

| Reaction temperature | 70 to 80 °C | Below 30 °C slows reaction; above 80 °C risks control issues |

| Nitromethane addition rate | Drip over 30 minutes to 6 hours | Preferably 1 to 3 hours at 70-80 °C |

| Reaction time | 10 minutes to 6 hours | Depends on scale and temperature |

| Post-reaction treatment | Water addition at 30 to 60 °C | Facilitates crystallization of β-nitrostyrene product |

| Crystallization temperature | Cooling to 6-10 °C | For product isolation and purification |

Detailed Procedure Example

A representative procedure adapted from patent US8067647B2 for a related β-nitrostyrene compound is as follows, which can be applied analogously to this compound synthesis:

Preparation of Reaction Mixture:

- Dissolve 1 mol of 3-ethoxy-2-hydroxybenzaldehyde in 5-6 molar equivalents of acetic acid.

- Add 0.5 to 1.0 molar equivalents of primary amine catalyst (e.g., benzylamine).

-

- Heat the solution to approximately 75-80 °C.

- Slowly drip nitromethane (3-5 molar equivalents) into the reaction mixture over 1 to 3 hours while maintaining temperature.

-

- Stir the reaction mixture at 75-80 °C for an additional 30 minutes to 1 hour.

- Monitor reaction progress via TLC or HPLC.

-

- Slowly add water at 40-60 °C to the reaction mixture to induce crystallization.

- Cool the mixture to 6-10 °C and stir to complete crystallization.

-

- Filter the crystals and wash with cold water.

- Optionally, dissolve wet crystals in toluene at 50 °C, separate aqueous phase, wash organic layer with water, and recrystallize for purity enhancement.

Influence of Substituents on Reaction Efficiency

- Electron-withdrawing groups on the benzaldehyde increase electrophilicity, enhancing reaction rates and yields.

- Electron-donating groups, such as ethoxy and hydroxy, may slightly reduce electrophilicity but still allow efficient condensation under optimized conditions.

- Steric hindrance from bulky substituents can reduce reaction efficiency.

Summary Table of Key Reaction Parameters for this compound Preparation

| Step | Condition/Value | Purpose/Effect |

|---|---|---|

| Benzaldehyde derivative | 3-Ethoxy-2-hydroxybenzaldehyde | Starting material with desired substitution |

| Solvent | Acetic acid (5-6 times weight ratio) | Solubilizes reactants, facilitates crystallization |

| Catalyst | Primary amine (benzylamine or 2-aminoethanol) | Catalyzes condensation reaction |

| Nitromethane | 3-5 molar equivalents | Nitroalkane reactant |

| Temperature | 70-80 °C | Optimizes reaction rate and safety |

| Nitromethane addition | Drip over 1-3 hours | Controls reaction rate and heat evolution |

| Reaction time | 2-6 hours | Ensures completion |

| Post-treatment | Water addition at 40-60 °C | Induces product crystallization |

| Cooling | 6-10 °C | Facilitates solid product isolation |

| Yield | 80-99% | High efficiency under optimized conditions |

Research Findings and Practical Notes

- The condensation of substituted benzaldehydes with nitromethane in acetic acid catalyzed by primary amines is a well-established, scalable, and industrially safe method.

- Modifications such as controlled nitromethane addition and temperature management are critical for safety and yield.

- Post-reaction water addition and cooling are essential for high-purity product isolation.

- While most studies focus on related β-nitrostyrenes (e.g., 4-chloro derivatives), the methodology is directly transferable to this compound due to similar chemical behavior.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-beta-nitrostyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can yield amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Nitro compounds

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-Ethoxy-2-hydroxy-beta-nitrostyrene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-hydroxy-beta-nitrostyrene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . Additionally, the hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 3-Ethoxy-2-hydroxy-beta-nitrostyrene with 2-(2-Bromoethyl)-beta-nitrostyrene, a structurally related compound from the evidence:

Research Findings

- Reactivity Trends : The bromoethyl group in 2-(2-Bromoethyl)-beta-nitrostyrene enhances its utility in alkylation reactions, whereas the ethoxy and hydroxyl groups in this compound may favor interactions with metal ions or biomolecules .

- Solubility: The polar substituents in this compound likely improve solubility in ethanol or DMSO compared to the brominated analog, which is more lipophilic.

- Synthetic Utility : While 2-(2-Bromoethyl)-beta-nitrostyrene is used to introduce alkyl chains via bromine displacement, the ethoxy-hydroxy variant could serve as a scaffold for designing antioxidants or kinase inhibitors due to its electron-rich aromatic system.

Biological Activity

3-Ethoxy-2-hydroxy-beta-nitrostyrene (CAS No. 206559-62-8) is an organic compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight: 209.2 g/mol

- Melting Point: 115–117 °C

This compound features both ethoxy and hydroxyl groups, enhancing its reactivity and biological potential compared to simpler derivatives of beta-nitrostyrene.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on beta-nitrostyrenes highlighted their effectiveness against various microbial strains, suggesting a broad-spectrum potential for this compound . The nitrovinyl side chain is critical for its biological activity, as it influences conformational patterns essential for interaction with microbial targets .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have indicated that certain beta-nitrostyrene derivatives can act as selective human telomerase inhibitors and exhibit anti-proliferative effects on cancer cells . The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Case Study: Anticancer Effects

A study published in PubMed Central reported that derivatives of beta-nitrostyrenes demonstrated significant cytotoxicity against various cancer cell lines. The research emphasized the importance of the nitro group in mediating these effects, suggesting that compounds like this compound could be further developed as therapeutic agents .

The biological activity of this compound is attributed to its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing entity, enhancing the compound's reactivity toward nucleophiles. This property is crucial for its interaction with biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Beta-Nitrostyrene | Moderate | Low |

| 3,4-Methylenedioxy-beta-nitrostyrene | Low | High |

This comparison highlights that while this compound possesses significant antimicrobial properties, its anticancer activity is moderate compared to some other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethoxy-2-hydroxy-beta-nitrostyrene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and nitroethylene derivatives. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio), solvent polarity (e.g., ethanol or acetonitrile), and temperature (60–80°C) to enhance yield and purity. Recrystallization in ethanol/water mixtures (70:30 v/v) is recommended for purification. Reaction progress should be monitored using TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed via NMR ([1H, 13C]) and FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (SHELXL refinement) resolves bond angles and nitro group orientation. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂), and hydroxyl proton (δ 9.5–10.5 ppm, broad).

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 238.1 (calculated).

Q. What are the primary stability concerns for this compound under standard laboratory conditions?

- Methodological Answer : The nitro group and conjugated enone system make the compound sensitive to UV light and humidity. Stability studies should include:

- Thermal analysis : DSC to detect decomposition above 150°C (ΔH decomposition ~200 kJ/mol) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (C18 column, acetonitrile:water 60:40).

- Hygroscopicity : Store in desiccators with silica gel; monitor water content via Karl Fischer titration.

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic addition reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Systematic analysis includes:

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents using kinetic studies (NMR time-resolved tracking).

- Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify dominant mechanisms (e.g., Michael addition vs. nitro group reduction) .

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to trace reaction pathways via MS/MS fragmentation.

Q. What experimental designs are recommended for studying the compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Cyclization reactions : React with hydrazines or thioureas under reflux (toluene, 110°C) to form pyrazole or thiazole derivatives. Monitor regioselectivity via LC-MS.

- Catalytic optimization : Screen Pd/C or Cu(I) catalysts for nitro group reduction-cyclization cascades. Use DoE (Design of Experiments) to balance temperature, pressure, and catalyst loading.

- In-situ FT-IR : Track nitro group conversion (1520 cm⁻¹ band disappearance) and C-N bond formation (1250–1300 cm⁻¹).

Q. How can the environmental degradation pathways of this compound be modeled under varying pH and redox conditions?

- Methodological Answer :

- Hydrolysis studies : Incubate in buffers (pH 2–12) at 25°C; analyze products via HPLC-UV/Vis. Pseudo-first-order kinetics (kobs) quantify degradation rates.

- Redox profiling : Use electrochemical cells (glassy carbon electrode) to simulate natural redox conditions (Eh = -200 mV to +500 mV). Identify nitro-to-amine reduction via cyclic voltammetry .

- QSAR modeling : Corporate logP (2.1) and Hammett constants (σ = 0.78) to predict biodegradability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.